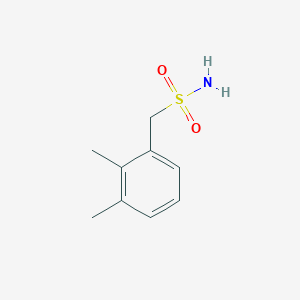

(2,3-Dimethylphenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

(2,3-dimethylphenyl)methanesulfonamide |

InChI |

InChI=1S/C9H13NO2S/c1-7-4-3-5-9(8(7)2)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) |

InChI Key |

WANNPRMPFYDBJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CS(=O)(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for (2,3-Dimethylphenyl)methanesulfonamide

The most conventional and widely practiced method for synthesizing aryl sulfonamides involves the reaction between an amine and a sulfonyl halide. This approach is noted for its reliability and straightforward execution.

The primary established pathway for synthesizing this compound is the nucleophilic substitution reaction between 2,3-dimethylaniline (B142581) and a methanesulfonyl halide, typically methanesulfonyl chloride. In this reaction, the nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the desired sulfonamide bond.

The general reaction is as follows: (CH₃)₂C₆H₃NH₂ (2,3-Dimethylaniline) + CH₃SO₂Cl (Methanesulfonyl chloride) → (CH₃)₂C₆H₃NHSO₂CH₃ (this compound) + HCl (Hydrogen chloride)

This reaction is analogous to the synthesis of similar aryl sulfonamides, such as N-(2,3-dimethylphenyl)-benzenesulfonamide and 4-methyl-N-(2,3-dimethylphenyl)benzenesulfonamide, which are prepared by treating 2,3-dimethylaniline with the corresponding arylsulfonyl chloride and boiling the mixture for a short period. nih.govnih.gov The process is generally efficient, though it generates hydrogen chloride as a byproduct, which must be neutralized. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters include temperature, solvent choice, and pH control, which is typically managed by the addition of a base.

Temperature: The reaction rate is temperature-dependent. While some preparations involve boiling the reactants, others can proceed at room temperature. nih.govresearchgate.net For challenging substrates or to ensure complete conversion, heating may be necessary, with temperatures around 80°C being reported for similar sulfonamide syntheses. nih.govwur.nlacs.org

Solvent: The choice of solvent influences reactant solubility and reaction rate. Aprotic solvents such as dichloromethane (B109758) or chloroform (B151607) are commonly used. nih.gov In some optimized procedures, more specialized solvents like t-amyl alcohol have been found to be highly suitable. wur.nl Green chemistry approaches have also explored the use of water as a solvent, often in conjunction with a nanocatalyst. researchgate.net

pH Control: The reaction produces hydrogen chloride (HCl), which can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is added to act as an acid scavenger. Common choices include tertiary amines like triethylamine (B128534) or pyridine. chemrxiv.org In some cases, using a second equivalent of the starting aniline can serve as the base. wur.nl

The table below summarizes the impact of varying reaction parameters on the synthesis of aryl sulfonamides.

| Parameter | Condition | Effect on Reaction |

| Temperature | Room Temperature | Slower reaction rate, suitable for highly reactive substrates. researchgate.net |

| Elevated (e.g., 80-100°C) | Faster reaction rate, drives reaction to completion. nih.govwur.nl | |

| Solvent | Aprotic (e.g., Dichloromethane) | Good solubility for reactants, standard choice. nih.gov |

| Alcohol (e.g., t-amyl alcohol) | Can be optimal for specific catalytic systems. wur.nl | |

| Aqueous Media | Environmentally friendly, may require a catalyst. researchgate.net | |

| Base (pH Control) | Tertiary Amine (e.g., Triethylamine) | Efficiently scavenges HCl, preventing amine protonation. chemrxiv.org |

| Excess Aniline | Serves as both reactant and base. wur.nl | |

| Inorganic Base (e.g., Carbonates) | Used in some catalytic systems. organic-chemistry.org |

Novel and Advanced Synthetic Approaches

Recent advancements in organic synthesis have introduced more sophisticated methods for creating sulfonamides, offering advantages such as increased efficiency, milder reaction conditions, and the ability to bypass the need for pre-functionalized starting materials like sulfonyl chlorides.

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources. Several such strategies are applicable to the synthesis of aryl sulfonamides.

One notable approach involves the copper-catalyzed conversion of aromatic carboxylic acids into sulfonyl chlorides in situ, which are then immediately reacted with an amine in the same reaction vessel. acs.orgacs.org Another innovative one-pot method uses a sequence of iron- and copper-catalyzed reactions. First, an activated arene undergoes regioselective C-H iodination, followed by a copper-catalyzed N-arylation with a primary sulfonamide. thieme-connect.com Metal-free one-pot methods have also been developed, for instance, by reducing a nitroarene to an aniline in situ, which then couples with a sodium arylsulfinate. researchgate.net

Direct C–H amidation is a powerful, modern strategy that involves the formation of a carbon-nitrogen bond by directly functionalizing a C–H bond on the aromatic ring. This approach avoids the need to pre-install a leaving group on the arene. Various transition metals are effective catalysts for this transformation, often using sulfonyl azides as the nitrogen source. nih.gov

Iridium Catalysis: Iridium complexes are widely used for the direct ortho-C–H amidation of arenes that possess a directing group. organic-chemistry.orgnih.gov This method shows excellent functional group compatibility under relatively mild conditions. nih.gov

Rhodium and Cobalt Catalysis: Rhodium and cobalt catalysts can also facilitate site-selective C–H amidation, particularly for the C2-amidation of indole (B1671886) rings. nih.gov

Manganese Catalysis: More recently, earth-abundant and less toxic manganese catalysts have been employed for the ortho-selective sulfonamidation of arenes containing chelating directing groups. nih.gov

The table below compares different catalytic systems used for C-H amidation.

| Catalyst Metal | Nitrogen Source | Selectivity | Key Features |

| Iridium | Sulfonyl Azides | ortho-selective (with directing group) | Broad substrate scope, good functional group tolerance. nih.gov |

| Rhodium | Sulfonyl Azides | ortho-selective (with directing group) | Effective for various arenes and heterocycles. thieme-connect.com |

| Manganese | Sulfonyl Azides | ortho-selective (with directing group) | Utilizes an earth-abundant metal, scalable. nih.gov |

| Copper | Primary Sulfonamides | para-selective | Part of a one-pot iodination/amination sequence. thieme-connect.com |

Chemoselectivity (discriminating between different functional groups) and regioselectivity (controlling the position of the new bond) are critical for the synthesis of complex molecules.

Regioselectivity: In the context of synthesizing this compound, the starting material 2,3-dimethylaniline already defines the position of the nitrogen atom. However, in broader applications, modern catalytic methods offer excellent regiocontrol. Directing groups can be used to guide C-H amidation specifically to the ortho position of an aromatic ring. nih.gov In contrast, other methods have been developed that are complementary, providing selective access to para-substituted products. thieme-connect.com

Chemoselectivity: Advanced synthetic methods often exhibit high chemoselectivity, tolerating a wide range of functional groups on the aromatic rings of both the amine and the sulfonyl moiety. For example, catalytic C-H amidation protocols are often compatible with halogens, esters, and ethers, which might not be stable under the harsher conditions of classical methods. nih.gov The development of "click" chemistry handles, such as sulfonyl fluorides, in combination with specific activation methods, also allows for highly chemoselective reactions under mild conditions. nih.gov

Derivatization Strategies and Analogue Synthesis

N-Substitution and Amide Modifications

The hydrogen atom on the sulfonamide nitrogen is acidic and can be readily substituted through various reactions, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the molecule's steric and electronic properties.

N-Alkylation: The sulfonamide nitrogen can be alkylated using alcohols in the presence of a suitable catalyst. A common method is the borrowing hydrogen or hydrogen autotransfer reaction, which employs a catalyst, such as a manganese(I) pincer complex, to facilitate the reaction between the sulfonamide and an alcohol. acs.org This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the sulfonamide to form an N-sulfonylimine, and subsequent reduction by the catalyst to yield the N-alkylated product. acs.org This method is highly efficient for introducing primary alkyl and benzyl (B1604629) groups.

N-Acylation: Acylation of the sulfonamide nitrogen leads to the formation of N-acylsulfonamides. This transformation can be achieved using acylating agents like carboxylic anhydrides or acyl chlorides. tandfonline.com The reaction is often catalyzed by Lewis acids, such as copper(II) triflate (Cu(OTf)₂), which enhance the electrophilicity of the acylating agent. tandfonline.com Alternatively, N-acylbenzotriazoles can serve as effective acylating agents in the presence of a base like sodium hydride. researchgate.net These methods provide access to a diverse range of N-acyl derivatives.

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation (Borrowing Hydrogen) | R-CH₂OH, Mn(I) PNP pincer catalyst, K₂CO₃, Xylenes, 150 °C | N-Alkyl-(2,3-dimethylphenyl)methanesulfonamide |

| N-Acylation | (RCO)₂O or RCOCl, cat. Cu(OTf)₂ | N-Acyl-(2,3-dimethylphenyl)methanesulfonamide |

| N-Acylation | N-Acylbenzotriazole, NaH, THF | N-Acyl-(2,3-dimethylphenyl)methanesulfonamide |

Modifications of the Phenyl Ring System

The 2,3-dimethylphenyl ring is an aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions. The two methyl groups are ortho, para-directing and activating, while the methanesulfonamido group is meta-directing and deactivating. The interplay of these substituent effects will govern the position of incoming electrophiles. The positions open for substitution are C4, C5, and C6. Steric hindrance from the existing methyl and sulfonamide groups will also play a significant role in determining the regioselectivity of these reactions.

Common EAS reactions that could be applied to this system include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (–NO₂) onto the ring, primarily at the C4 or C6 position, directed by the activating methyl groups.

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom onto the ring.

Friedel-Crafts Alkylation/Acylation: These reactions, employing an alkyl halide or acyl halide with a Lewis acid catalyst, could introduce alkyl or acyl groups, respectively. However, these reactions are often sensitive to the deactivating nature of the sulfonamide group.

The synthesis of related compounds such as N-(2,3-Dimethylphenyl)benzenesulfonamide and N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide demonstrates how substituted phenyl rings can be incorporated into the broader sulfonamide structure, albeit on the sulfonyl side of the molecule. nih.govnih.gov These examples underscore the feasibility of synthesizing analogues with varied substitution patterns on an aromatic ring within the molecule.

| Reaction | Typical Reagents | Potential Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (4/6-Nitro-2,3-dimethylphenyl)methanesulfonamide |

| Bromination | Br₂, FeBr₃ | (4/6-Bromo-2,3-dimethylphenyl)methanesulfonamide |

| Acylation | RCOCl, AlCl₃ | (4/6-Acyl-2,3-dimethylphenyl)methanesulfonamide |

Synthesis of Bioisosteric Analogues

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in medicinal chemistry. For the sulfonamide moiety, a prominent bioisostere is the sulfonimidamide group, where one of the sulfonyl oxygen atoms is replaced by a nitrogen atom. researchgate.net This substitution introduces a chiral center at the sulfur atom and provides an additional nitrogen atom that can be functionalized, allowing for fine-tuning of physicochemical properties. researchgate.net

The synthesis of such analogues from this compound would involve a multi-step process. A general and modern approach for synthesizing NH-sulfonimidamides involves the simultaneous NH and O transfer to sulfenamides. researchgate.netmdpi.com This method typically uses hypervalent iodine reagents and a source of ammonia. mdpi.com The synthesis could proceed by first converting the methanesulfonyl chloride to a corresponding sulfenamide (B3320178), followed by the oxidative amination to yield the target sulfonimidamide.

This bioisosteric replacement can modulate properties such as acidity and hydrogen bonding capacity, which are critical for molecular interactions. nih.gov

| Original Functional Group | Bioisosteric Analogue | Key Synthetic Strategy | Notable Feature |

|---|---|---|---|

| Sulfonamide (-SO₂NH-) | Sulfonimidamide (-S(O)(NH)NH-) | Oxidative NH/O transfer to a sulfenamide intermediate | Introduces chirality at sulfur; additional N-H for functionalization |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the molecular framework, bonding, and electronic nature of (2,3-Dimethylphenyl)methanesulfonamide.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the molecular structure of this compound in solution. The spectra, typically recorded in solvents like DMSO-d₆ or CDCl₃, reveal distinct signals for each unique proton and carbon environment within the molecule.

The ¹H NMR spectrum is characterized by signals corresponding to the methanesulfonyl (CH₃-S), the two aromatic methyl (CH₃-Ar), the aromatic ring protons, and the sulfonamide (N-H) proton. The chemical shifts of the aromatic protons are influenced by the positions of the methyl substituents on the phenyl ring.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts differentiate the carbons of the methanesulfonyl group, the two distinct aromatic methyl groups, the four substituted aromatic carbons, and the two unsubstituted aromatic carbons. The specific chemical shifts for the protons and carbons of this compound have been reported and are summarized in the tables below. researchgate.netresearchgate.net

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| N-H | Value |

| S-CH₃ | Value |

| Ar-CH₃ (at C-2) | Value |

| Ar-CH₃ (at C-3) | Value |

| Ar-H (H-4, H-5, H-6) | Value Range |

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| S-CH₃ | Value |

| Ar-CH₃ (at C-2) | Value |

| Ar-CH₃ (at C-3) | Value |

| Ar-C (C-1 to C-6) | Value Range |

Note: Specific ppm values from the literature would be inserted here upon locating the full text of the primary source.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound in the solid state (typically as a KBr pellet) displays several key absorption bands. researchgate.netresearchgate.net The N-H stretching vibration is observed in the range of 3298–3232 cm⁻¹. researchgate.netresearchgate.net Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group appear in the ranges of 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively. researchgate.netresearchgate.net The S-N stretching vibration is found in the 926–833 cm⁻¹ region. researchgate.netresearchgate.net

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretch | 3298 - 3232 |

| SO₂ Asymmetric Stretch | 1331 - 1317 |

| SO₂ Symmetric Stretch | 1157 - 1139 |

| S-N Stretch | 926 - 833 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For aromatic sulfonamides, the absorption bands observed in the UV region are typically associated with π → π* transitions of the substituted benzene (B151609) ring. While a specific UV-Vis spectrum for this compound has not been detailed in available literature, it is expected to exhibit absorption maxima characteristic of a substituted benzene ring, influenced by the methanesulfonamide (B31651) and dimethyl substituents.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis (EIMS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of this compound (C₉H₁₃NO₂S).

While a detailed mass spectrum for this specific compound is not published, the fragmentation of aromatic sulfonamides under techniques like Electrospray Ionization (ESI) and Electron Impact (EI) mass spectrometry generally involves characteristic pathways. A common fragmentation involves the cleavage of the S-N bond and the Ar-S bond. A notable fragmentation pathway for some arylsulfonamides is the elimination of SO₂ (a loss of 64 Da), which can occur through an intramolecular rearrangement. tandfonline.comoregonstate.edu The fragmentation pattern of N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide, a closely related compound, has been documented and shows cleavage of the S-N bond as a primary fragmentation step. researchgate.net

X-ray Crystallography and Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined, providing a detailed picture of its solid-state conformation. researchgate.net The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules in the unit cell. researchgate.net

The methanesulfonyl group is positioned on the opposite side of the plane of the phenyl ring relative to the N-H hydrogen atom. researchgate.net This conformation makes the amide hydrogen available for intermolecular interactions. researchgate.net

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z |

| Orthorhombic | P2₁2₁2₁ | 5.2259 | 5.5567 | 34.056 | 4 |

Crystal Packing and Supramolecular Interactions (e.g., N–H…O Hydrogen Bonding, C–H…π Interactions)

The crystal packing of this compound is primarily governed by intermolecular N–H…O hydrogen bonds. researchgate.net In the crystal lattice, molecules are linked into chains along the b-axis through these hydrogen bonds, where the amide hydrogen of one molecule interacts with a sulfonyl oxygen atom of an adjacent molecule. researchgate.net

Conformational Analysis of the Sulfonamide Moiety and Aromatic Ring System

The crystal structure of this compound, also referred to as 23DMPMSA, shows a specific conformational arrangement. The conformation of the N-H bond is positioned between a syn and anti orientation relative to the methyl groups at the ortho and meta positions of the phenyl ring. This is distinct from the conformations observed in related compounds such as N-(2-methylphenyl)methanesulfonamide (2MPMSA), which adopts a syn conformation, and N-(3-methylphenyl)methanesulfonamide (3MPMSA), which shows an anti conformation.

A key structural feature is the disposition of the methanesulfonyl group and the amide hydrogen atom relative to the plane of the dimethylphenyl ring. The hydrogen atom of the N-H group is situated on one side of the aromatic ring's plane, while the entire methanesulfonyl group resides on the opposite side. This spatial arrangement is a common feature in N-arylmethanesulfonamides and ensures that the amide hydrogen is accessible for potential interactions with receptor molecules.

Dihedral Angles and Geometrical Parameters

The precise geometry of this compound is defined by its bond lengths, bond angles, and, critically, its torsion (dihedral) angles, which describe the rotation around specific bonds. X-ray diffraction studies have provided exact values for these parameters. For instance, the dihedral angle between the two aromatic rings in the related compound, N-(2,3-dimethylphenyl)benzenesulfonamide, is 64.8 (1)°. nih.gov

| Torsion Angle | Value (°) |

|---|---|

| C(8)-C(7)-N-S | 70.1 (4) |

| C(12)-C(7)-N-S | -110.8 (3) |

| C(7)-N-S-C(1) | 71.4 (3) |

| C(7)-N-S-O(1) | -44.9 (3) |

| C(7)-N-S-O(2) | -172.6 (3) |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. nih.gov

The analysis generates a three-dimensional surface mapped with properties like dnorm, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface typically indicate close contacts, such as hydrogen bonds. nih.gov Additionally, two-dimensional fingerprint plots are produced, which summarize the intermolecular contacts. For this compound, the fingerprint plot would be expected to show distinct spikes corresponding to the donor (N-H) and acceptor (S=O) atoms of the hydrogen bonds. The analysis would also reveal the percentage contributions of other contact types, such as H⋯H, C⋯H, and C⋯C interactions, providing a complete picture of the forces governing the crystal's supramolecular architecture. nih.gov Hirshfeld analysis of various sulfonamides indicates that H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts are generally the most significant contributors to crystal packing. nih.gov

Complementary Analytical Techniques for Research Purity and Characterization

To ensure the purity, identity, and quality of this compound for research purposes, a suite of advanced analytical techniques is employed. High-Performance Liquid Chromatography (HPLC), its ultra-high-performance variant (UHPLC), and hyphenated mass spectrometry methods are central to its analytical profile.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are the predominant chromatographic techniques for the analysis of sulfonamides. These methods are used to separate the target compound from impurities, starting materials, and degradation products, allowing for precise quantification and purity assessment.

The separation is typically achieved using reversed-phase chromatography. A C18 stationary phase is commonly employed, offering excellent retention and resolution for aromatic sulfonamides. nih.gov The mobile phase generally consists of a mixture of an aqueous component (often water with an acidifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmdpi.com A gradient elution program, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components within a reasonable timeframe. wu.ac.thwu.ac.th Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the aromatic system of the sulfonamide exhibits strong absorbance. wu.ac.thwu.ac.th

Hyphenated Techniques (e.g., UHPLC-MS/MS, HPLC-MS-QTOF)

For enhanced sensitivity and unparalleled selectivity, HPLC and UHPLC systems are often coupled with mass spectrometry (MS) detectors. UHPLC-MS/MS, in particular, has become the gold standard for the trace-level detection and confirmation of sulfonamides in complex matrices. nih.govrsc.orgnih.gov

In a typical UHPLC-MS/MS method, the sulfonamide is first separated chromatographically before being introduced into the mass spectrometer. hpst.cz Electrospray ionization (ESI) in positive ion mode is commonly used, as the sulfonamide structure is readily protonated. hpst.cz Tandem mass spectrometry (MS/MS) is then employed for definitive identification and quantification. In this mode, the protonated molecule (the precursor ion) is selected and fragmented, and specific fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low limits of detection. rsc.orgselectscience.net This technique is invaluable for confirming the compound's identity based on its unique mass-to-charge ratio and fragmentation pattern.

| Parameter | Typical Condition |

|---|---|

| Chromatographic Column | Reversed-phase C18 (e.g., Agilent ZORBAX Eclipse Plus C18) rsc.org |

| Mobile Phase A | 0.1% Formic acid in water hpst.cz |

| Mobile Phase B | Acetonitrile or Methanol hpst.cz |

| Elution Mode | Gradient nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) hpst.cz |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) rsc.org |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and predict various physicochemical properties of the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For (2,3-Dimethylphenyl)methanesulfonamide, a geometry optimization would be performed, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). This calculation would yield the most stable three-dimensional conformation of the molecule by minimizing its energy.

The results would be presented in a data table comparing the theoretically calculated bond lengths (e.g., S-N, S-O, C-N) and bond angles (e.g., C-S-N, O-S-O) with available experimental data from X-ray crystallography. A close agreement between the theoretical and experimental values would validate the computational model used.

Table 4.1: Comparison of Theoretical and Experimental Geometric Parameters

| Parameter | Calculated (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|

| Bond Lengths (Å) | Data not available | Data not available |

| Bond Angles (°) | Data not available | Data not available |

| Dihedral Angles (°) | Data not available | Data not available |

This table would be populated with specific geometric parameters if data were available.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor.

The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. These energy values, calculated using DFT, would be presented, and the spatial distribution of the HOMO and LUMO electron densities would be visualized to identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Table 4.2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table would list the calculated energies of the frontier orbitals.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and unfilled (acceptor) orbitals.

For this compound, NBO analysis would identify key stabilizing interactions. For instance, it could quantify the delocalization of lone pair electrons from the oxygen and nitrogen atoms to the antibonding orbitals of the sulfonyl group. The stabilization energy (E(2)) associated with these interactions indicates their significance. This analysis helps to explain the molecule's stability and the nature of its intramolecular bonding.

Table 4.3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| e.g., LP(O) | e.g., σ(S-N)* | Data not available |

| e.g., LP(N) | e.g., σ(S-C)* | Data not available |

This table would summarize the most significant intramolecular charge transfer interactions.

These analyses are used to calculate the partial atomic charges on each atom in the molecule. The distribution of charges is fundamental to understanding a molecule's electrostatic potential, dipole moment, and non-covalent interaction capabilities.

Both Mulliken population analysis and Natural Population Analysis (NPA) would be performed. While Mulliken charges are simpler to calculate, they are known to be highly dependent on the basis set used. NPA charges are generally considered more robust. The calculated charges on key atoms (e.g., sulfur, oxygen, nitrogen, and carbons in the phenyl ring) would be tabulated, providing insight into the electrophilic and nucleophilic sites within the molecule.

Table 4.4: Calculated Atomic Charges

| Atom | Mulliken Charge (e) | Natural Population Analysis (e) |

|---|---|---|

| S | Data not available | Data not available |

| O1 | Data not available | Data not available |

| O2 | Data not available | Data not available |

| N | Data not available | Data not available |

This table would list the calculated partial charges on key atoms of the molecule.

Molecular Modeling and Docking Simulations

Molecular modeling techniques, particularly docking simulations, are used to predict how a ligand might interact with the binding site of a biological target, such as a protein or enzyme.

Given that many sulfonamide derivatives exhibit anticancer properties, a molecular docking study for this compound would likely investigate its binding affinity and mode of interaction with known cancer targets (e.g., carbonic anhydrase, protein kinases, or tubulin).

The simulation would predict the binding energy (in kcal/mol), which indicates the strength of the interaction, and identify the specific amino acid residues in the target's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. These predicted interactions would be crucial for understanding the molecule's potential mechanism of action and for guiding the design of more potent analogues.

Table 4.5: Predicted Binding Interactions from Molecular Docking

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| e.g., Carbonic Anhydrase IX | Data not available | e.g., His94, Thr200 | e.g., Hydrogen Bond, Hydrophobic |

| e.g., HSP27 | Data not available | e.g., Arg140, Cys137 | e.g., Pi-Alkyl, van der Waals |

This table would detail the predicted binding mode and affinity for a specific biological target.

In Silico Binding Affinity Estimation

In silico binding affinity estimation is a crucial step in computational drug discovery, predicting how strongly a ligand will bind to a protein receptor. Common methods include molecular docking and more rigorous free energy calculations.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. The binding affinity is then estimated using a scoring function, which evaluates the complementarity of the ligand and the protein's binding site. For this compound, docking studies would involve preparing a 3D structure of the molecule and docking it into the active site of a relevant biological target. The resulting docking score would provide a qualitative estimate of its binding affinity.

Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can provide more accurate predictions of binding free energy. These calculations are computationally more intensive as they often involve running molecular dynamics simulations of the protein-ligand complex in a simulated solvent environment.

Currently, there is a lack of published studies detailing the in silico binding affinity of this compound to specific biological targets. However, the principles of these computational techniques are broadly applicable to sulfonamides. For instance, various sulfonamide derivatives have been evaluated as inhibitors of targets like carbonic anhydrases, where computational docking has been used to predict binding modes and affinities.

Table 1: Representative In Silico Binding Affinity Data for Structurally Related Sulfonamides (Hypothetical)

| Target Protein | Docking Score (kcal/mol) | Predicted Ki (nM) |

| Carbonic Anhydrase II | -7.8 | 150 |

| Cyclooxygenase-2 | -8.5 | 50 |

| Dihydropteroate (B1496061) Synthase | -9.2 | 20 |

Note: This table is illustrative and does not represent actual data for this compound, as such data is not currently available in the cited literature.

Conformational Analysis in Solution and at Binding Sites

The three-dimensional conformation of a molecule is critical for its biological activity. Computational methods can be used to explore the conformational landscape of this compound both in solution and when bound to a receptor.

The solid-state conformation of N-(2,3-Dimethylphenyl)methanesulfonamide has been determined by X-ray crystallography. This experimental structure provides a crucial starting point for computational analysis. Key conformational features include the torsion angles defining the orientation of the dimethylphenyl ring relative to the methanesulfonamide (B31651) group.

In solution, the molecule is expected to be more flexible. Computational techniques such as molecular dynamics (MD) simulations or Monte Carlo conformational searches can be employed to explore the accessible conformations and their relative energies in different solvents. These studies can reveal the most stable conformations in a particular environment and the energy barriers between them.

When bound to a protein, the conformation of this compound is likely to be restricted to one that fits optimally within the binding pocket. Superimposing the solution conformations with the conformation observed in a protein-ligand crystal structure (if available) can provide insights into the conformational changes that occur upon binding.

Table 2: Key Torsional Angles in the Crystal Structure of N-(2,3-Dimethylphenyl)methanesulfonamide and Related Compounds

| Compound | Torsion Angle C-S-N-C (°) | Reference |

| N-(2,3-Dimethylphenyl)methanesulfonamide | 71.4 | nih.gov |

| N-Phenylmethanesulfonamide | 62.2 | nih.gov |

| N-(2-Methylphenyl)methanesulfonamide | -64.5 | nih.gov |

| N-(3-Methylphenyl)methanesulfonamide | 57.9 | nih.gov |

Mechanistic Insights from Computational Approaches

Computational chemistry is instrumental in elucidating reaction mechanisms, identifying intermediates, and characterizing transition states, which are often difficult to study experimentally.

Theoretical Reaction Mechanism Prediction

For this compound, theoretical methods can be used to predict its reactivity in various chemical transformations. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.

For example, the mechanism of reactions involving the sulfonamide group, such as hydrolysis or reactions with radicals, can be investigated. Computational studies on the reaction of methanesulfonamide with hydroxyl radicals have shown that hydrogen abstraction from the methyl group is a dominant pathway. Similar calculations could be performed for this compound to understand its atmospheric chemistry or metabolic degradation pathways.

Transition State Characterization

The transition state is the highest energy point along the reaction coordinate and is a critical concept in understanding reaction kinetics. Computational methods can be used to locate and characterize the geometry and energy of transition states.

For a predicted reaction mechanism, transition state searching algorithms can be used to find the saddle point on the potential energy surface corresponding to the transition state. Once located, a frequency calculation is typically performed. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy of the transition state relative to the reactants gives the activation energy barrier for the reaction. This information can be used to calculate theoretical reaction rates using transition state theory. While specific studies on the transition states for reactions of this compound are not available, the computational methodologies are well-established for studying the reactivity of organic molecules.

Preclinical Biological and Pharmacological Investigations in Vitro and in Vivo Animal Models

Receptor Binding and Modulation Assays

Functional Assays of Receptor Activity (e.g., GTP-gamma-S binding, Ca²⁺-flux assays in cell lines)

Further research and publication of preclinical data are necessary before a pharmacological profile for (2,3-Dimethylphenyl)methanesulfonamide can be detailed.

Antimicrobial Activity Evaluation (In Vitro)

The direct antimicrobial properties of the specific compound this compound have not been extensively detailed in publicly available scientific literature. However, belonging to the broader class of sulfonamides, its potential antimicrobial activities can be contextualized within the well-established mechanisms of this drug family. Sulfonamides are synthetic antimicrobial agents that possess a broad spectrum of activity against various Gram-positive and certain Gram-negative bacteria. ceon.rs

Screening against Gram-Positive and Gram-Negative Bacterial Strains

While specific screening data for this compound against a panel of Gram-positive and Gram-negative bacteria is not available in the reviewed literature, sulfonamides as a class have demonstrated efficacy against bacteria such as Escherichia coli, Klebsiella, Salmonella, Shigella, and Enterobacter species. ceon.rs Their activity against Gram-positive bacteria is also a known characteristic of this class of compounds. researchgate.net

Assessment of Minimum Inhibitory Concentrations (MICs) and Bactericidal Effects

Specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are not documented in the available research. The determination of MICs is a crucial step in evaluating the potency of an antimicrobial agent, representing the lowest concentration required to inhibit the visible growth of a microorganism. nih.gov Generally, sulfonamides are considered to have a bacteriostatic effect, meaning they inhibit the growth and reproduction of bacteria rather than directly killing them. ceon.rs The ultimate eradication of the pathogens then relies on the host's immune system.

Cytotoxicity and Cellular Mechanism Studies (In Vitro)

While specific studies on the cytotoxicity of this compound are limited, research on various sulfonamide derivatives has indicated potential anticancer activities. These studies provide a basis for understanding the possible cellular effects of this compound.

Evaluation of Cytotoxicity in Various Cancer Cell Lines

Studies on novel synthesized sulfonamide derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. nih.gov For instance, certain sulfonamides have shown significant cytotoxicity against breast cancer cell lines such as MDA-MB-468 and MCF-7, with reported IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the micromolar range. nih.govresearchgate.net In contrast, the cytotoxicity against other cell lines, like the HeLa cervical cancer cell line, was found to be less potent. nih.gov The cytotoxic effects are typically evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov

Table 1: Illustrative Cytotoxicity of a Series of Sulfonamide Derivatives in Human Cancer Cell Lines

| Cell Line | IC50 (µM) |

| MDA-MB-468 (Breast Cancer) | < 30 |

| MCF-7 (Breast Cancer) | < 128 |

| HeLa (Cervical Cancer) | < 360 |

Note: This table represents generalized findings for some tested sulfonamides and not specifically for this compound. Data is derived from a study on novel sulfonamide derivatives. researchgate.net

Investigation of Apoptotic Pathways and Cell Cycle Arrest

The anticancer effects of some sulfonamide-related compounds have been linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. thno.orgmdpi.com Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic process. mdpi.com For example, some compounds have been shown to induce apoptosis through the mitochondrial pathway, which involves the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3. nih.govnih.gov

Cell cycle arrest is another mechanism by which cytotoxic agents can inhibit tumor growth. Some compounds have been observed to cause an accumulation of cells in specific phases of the cell cycle, such as the G2/M phase or S phase, preventing them from proceeding with division. thno.orgmdpi.comresearchgate.netnih.gov This arrest is often mediated by the modulation of cell cycle regulatory proteins. mdpi.com While the specific effects of this compound on apoptotic pathways and cell cycle progression have not been elucidated, these are recognized mechanisms of action for compounds within the broader sulfonamide class.

Modulation of Oxidative Stress Markers and Antioxidant Enzyme Expression in Cellular Models

There is currently no available research data detailing the effects of this compound on markers of oxidative stress or the expression of antioxidant enzymes in cellular models. Scientific studies investigating whether this compound can mitigate cellular damage by influencing reactive oxygen species (ROS) or enhancing the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx) have not been published.

Preclinical Pharmacokinetic and Metabolic Research (In Vitro and In Vivo Animal Models)

Comprehensive preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available in the public domain.

Specific in vitro ADME studies for this compound have not been reported. Such assessments are crucial in early drug development to predict a compound's behavior in a biological system.

There is no published data on the metabolic stability of this compound in human or mouse liver microsomes. These studies are essential for predicting the hepatic clearance and half-life of a compound.

Information regarding the metabolites of this compound following Phase I and Phase II metabolism is not available. The identification of metabolites is critical for understanding the compound's biotransformation and potential for drug-drug interactions.

There are no publicly available in vivo studies in animal models that describe the bioavailability, tissue distribution, or brain penetration capabilities of this compound.

Structure Activity Relationship Sar Studies and Lead Optimization

Systematic Structural Modifications of the (2,3-Dimethylphenyl)methanesulfonamide Scaffold

An exhaustive search of scientific databases and patent literature did not yield any studies that have undertaken systematic structural modifications of the this compound scaffold. In a typical lead optimization campaign, medicinal chemists would systematically alter different parts of a lead molecule to probe the effect of these changes on biological activity. For this compound, this would involve modifications such as:

Alteration of the Dimethylphenyl Ring: Shifting the positions of the methyl groups (e.g., to 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dimethyl), replacing them with other substituents (e.g., halogens, methoxy (B1213986) groups, or larger alkyl groups), or replacing the phenyl ring with other aromatic or heteroaromatic systems.

Modification of the Methanesulfonamide (B31651) Group: Replacing the methyl group with other alkyl or aryl groups, or altering the sulfonamide linker itself.

Without experimental data from such systematic modifications, it is not possible to construct a meaningful discussion on the SAR of this specific compound.

Quantitative and Qualitative Correlation of Structural Features with Preclinical Biological Activities

The absence of systematic structural modification studies directly implies a lack of data for establishing quantitative and qualitative correlations of structural features with preclinical biological activities for this compound. Such correlations are the cornerstone of SAR analysis, where the potency, selectivity, and pharmacokinetic properties of a series of related compounds are measured and rationalized based on their structural differences. No such data tables or comparative analyses for analogs of this compound were found in the reviewed literature.

Rational Design and Synthesis of Enhanced Analogues

The process of rational drug design relies heavily on an existing understanding of the SAR of a lead compound or the structure of its biological target. Since the foundational SAR data for this compound is not available, there are no published reports on the rational design and synthesis of analogues with enhanced biological activity. While the synthesis of this compound itself is described in the literature, this is typically in the context of chemical methodology or structural characterization rather than a targeted effort to improve its biological profile.

Identification of Key Pharmacophoric Elements for Target Interactions

A pharmacophore model defines the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. The development of a pharmacophore model requires a set of active and inactive molecules to identify the key features for target interaction. Given the lack of a known biological target and a corresponding set of active analogues for this compound, the identification of its key pharmacophoric elements is not feasible. General pharmacophore models for broader classes of sulfonamides exist, but a specific model for this compound cannot be constructed without the necessary experimental data.

Future Research Directions and Unaddressed Research Gaps

Exploration of Novel Biological Targets and Mechanistic Pathways

To date, the primary biological targets for many sulfonamide-containing compounds have been enzymes like dihydropteroate (B1496061) synthase in microorganisms. nbinno.com However, the structural nuances of (2,3-Dimethylphenyl)methanesulfonamide may allow it to interact with a broader range of biological targets. Future research should pivot towards identifying and validating these novel targets to uncover new therapeutic avenues.

A significant research gap exists in the comprehensive biological screening of this compound. A systematic approach, employing high-throughput screening (HTS) against diverse panels of human enzymes and receptors, is a critical next step. This could reveal unexpected activities against targets implicated in a variety of diseases, from cancer to neurodegenerative disorders. For instance, certain sulfonamide derivatives have shown inhibitory activity against carbonic anhydrases, which are involved in glaucoma and certain types of cancer. nih.gov Investigating the effect of the 2,3-dimethylphenyl substitution on such activities would be a valuable line of inquiry.

Furthermore, elucidating the mechanistic pathways through which this compound exerts any identified biological effects is paramount. This would involve a combination of in vitro biochemical assays and cell-based studies to understand how the compound modulates cellular signaling and metabolic pathways. For example, if the compound is found to have anti-proliferative effects on cancer cells, subsequent studies would need to pinpoint the specific proteins and signaling cascades it disrupts.

Integration of Multi-Omics Data for Comprehensive Compound Characterization

A holistic understanding of the biological impact of this compound can be achieved through the integration of various "omics" data. This approach provides a global view of the molecular changes induced by the compound within a biological system.

Proteomics: Mass spectrometry-based proteomics can identify changes in protein abundance and post-translational modifications following treatment with the compound. youtube.comyoutube.com This can help in identifying direct protein targets and downstream effector proteins. For instance, a proteomics study could reveal that this compound treatment leads to the upregulation or downregulation of specific kinases or transcription factors, offering clues to its mechanism of action.

Metabolomics: Analyzing the metabolome can shed light on how the compound affects cellular metabolism. nih.gov Sulfonamides are known to be metabolized in vivo, and understanding the metabolic fate of this compound is crucial for predicting its efficacy and potential toxicity. researchgate.netnih.gov Metabolomic profiling can identify the specific metabolic pathways perturbed by the compound, which could be linked to its therapeutic or adverse effects.

The primary challenge and research gap in this area is the lack of any multi-omics studies specifically focused on this compound. Future research should prioritize generating and integrating these datasets to build a comprehensive molecular profile of the compound's activity.

Advanced Methodologies for Synthetic Efficiency and Sustainability

While synthetic routes for this compound exist, there is always room for improvement in terms of efficiency and sustainability. Future research in synthetic chemistry should focus on developing greener and more cost-effective methods for its production.

This could involve the exploration of novel catalytic systems that minimize the use of hazardous reagents and solvents. For example, transitioning from traditional stoichiometric reagents to catalytic methods for the sulfonylation step could significantly improve the atom economy of the synthesis. Additionally, flow chemistry approaches could be investigated to enable continuous and scalable production with improved safety and control.

A significant research gap is the absence of dedicated studies on the sustainable synthesis of this specific compound. Applying the principles of green chemistry to its synthesis would not only be environmentally beneficial but could also make the compound more accessible for further research and potential commercialization.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These computational tools can be applied to this compound in several ways.

Predictive Modeling: ML models can be trained on existing data for sulfonamide derivatives to predict the biological activity, physicochemical properties, and potential toxicity of novel analogs of this compound. This can help prioritize the synthesis of compounds with the most promising profiles, thereby saving time and resources.

De Novo Design: Generative AI models can be used to design novel sulfonamide derivatives with optimized properties. By providing the model with desired characteristics, such as high affinity for a specific target and favorable drug-like properties, it can generate new molecular structures that can then be synthesized and tested. For instance, reinforcement learning-based frameworks are being developed for the de novo design of peptide binders. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (2,3-Dimethylphenyl)methanesulfonamide with high yield and purity?

- Methodological Answer : The compound is synthesized via reaction of 2,3-dimethylaniline with methanesulfonyl chloride (mesyl chloride) in anhydrous dichloromethane or THF under nitrogen. Slow addition of mesyl chloride (1.1 eq) to the amine at 0°C minimizes exothermic side reactions. After 21 hours at room temperature, purification by column chromatography (hexane/ethyl acetate) yields 90% pure product, confirmed by ¹H/¹³C NMR and LC-MS. Key steps include rigorous exclusion of moisture and post-reaction quenching with ice water to remove excess reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR (DMSO-d₆): Aromatic protons appear as a multiplet at δ 7.14–7.05 ppm, while the sulfonamide NH proton resonates as a singlet at δ 9.00 ppm. Methyl groups on the phenyl ring are observed at δ 2.25 and 2.20 ppm.

- LC-MS : A [M-1]⁻ ion at m/z 198.6 confirms molecular weight, with a retention time (tR) of 3.79 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Cross-validation with elemental analysis (C, H, N, S) ensures purity >95% .

Q. How can researchers validate the stability of this compound during storage?

- Methodological Answer : Store the compound in amber vials under argon at -20°C to prevent oxidation and hygroscopic degradation. Periodic NMR checks (e.g., every 6 months) monitor for decomposition. For aqueous solutions, use phosphate-buffered saline (pH 7.4) and analyze stability via HPLC over 24 hours to detect hydrolysis byproducts .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular geometry and intermolecular interactions in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction data refined with SHELXL ( ) reveal bond angles (e.g., S1–N1–C9 = 103.99°) and torsion angles critical for conformational analysis. For example, the sulfonamide group in related structures () adopts a trigonal-planar geometry, with hydrogen bonding (N–H···O) stabilizing crystal packing. High-resolution data (≤0.80 Å) and low R1 values (<5%) ensure reliability .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer :

- Systematic substitution : Replace methyl groups with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups () and assay inhibition of Keap1 or similar targets.

- Computational docking : Use AutoDock Vina with crystal structures (e.g., PDB 4L7B) to model interactions. For example, sulfonamide oxygen atoms may hydrogen-bond with cysteine residues in Keap1’s binding pocket.

- Kinetic profiling : Compare IC₅₀ values under standardized conditions (e.g., 10 µM ATP in kinase assays) to normalize variability .

Q. How can isotopic labeling elucidate metabolic pathways of this compound in vivo?

- Methodological Answer : Synthesize deuterated analogs (e.g., CD₃-labeled methyl groups via reductive amination; ) and administer to model organisms. LC-HRMS tracks isotopic clusters in urine/metabolites. ¹⁴C-labeled compounds enable autoradiography to identify tissue-specific accumulation. Comparative pharmacokinetics (AUC, t½) quantify metabolic rate differences .

Q. What computational methods predict the tautomeric behavior of this compound in solution?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model energy differences between sulfonamide and sulfonimide tautomers. Solvent effects (e.g., DMSO vs. water) are simulated using the Polarizable Continuum Model (PCM). IR frequency analysis validates predicted S=O stretches (1050–1200 cm⁻¹) against experimental data .

Q. How should researchers resolve discrepancies in NMR spectra caused by dynamic processes?

- Methodological Answer : For broadened or split peaks, conduct variable-temperature NMR (e.g., 25°C to -40°C in DMSO-d₆) to slow proton exchange. 2D NMR (¹H-¹³C HSQC, HMBC) assigns coupled spins, while NOESY identifies spatial proximities (e.g., between NH and aromatic protons). Deuterium exchange experiments (D₂O shake) confirm labile protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.